molecular formula C11H5F17KNO4S B15189592 Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate CAS No. 70281-93-5

Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate

Cat. No.: B15189592
CAS No.: 70281-93-5
M. Wt: 609.30 g/mol
InChI Key: HMGJLBJCTGOYGB-UHFFFAOYSA-M
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Description

Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate is a fluorinated surfactant known for its unique properties, including high chemical stability and surface activity. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are widely used in various industrial applications due to their resistance to heat, water, and oil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate typically involves the reaction of heptadecafluorooctyl sulfonyl fluoride with N-methylglycine in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in specialized reactors designed to handle fluorinated compounds. The process includes steps such as purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include sulfonyl fluorides, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate involves its interaction with various molecular targets. The compound’s fluorinated tail provides hydrophobic interactions, while the sulfonyl and glycine groups offer hydrophilic interactions. These properties enable the compound to act as an effective surfactant, reducing surface tension and stabilizing emulsions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium N-((heptadecafluorooctyl)sulphonyl)-N-methylglycinate stands out due to its specific combination of a fluorinated tail and a glycine-based head group. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant in various applications .

Properties

CAS No.

70281-93-5

Molecular Formula

C11H5F17KNO4S

Molecular Weight

609.30 g/mol

IUPAC Name

potassium;2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]acetate

InChI

InChI=1S/C11H6F17NO4S.K/c1-29(2-3(30)31)34(32,33)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26;/h2H2,1H3,(H,30,31);/q;+1/p-1

InChI Key

HMGJLBJCTGOYGB-UHFFFAOYSA-M

Canonical SMILES

CN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+]

Origin of Product

United States

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